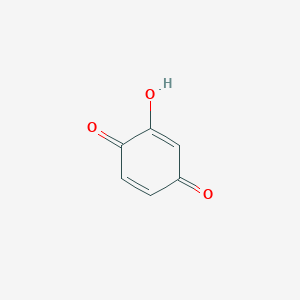

2-Hydroxy-1,4-benzoquinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLIMIJPIZGPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179468 | |

| Record name | Hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2474-72-8 | |

| Record name | Hydroxyquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2474-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7I5HV2JFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,4-benzoquinone, a quinone derivative of significant interest, plays a crucial role in various biological processes and holds potential for therapeutic applications. This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance, particularly its involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₄O₃, is a yellow crystalline solid.[1][2] Its fundamental properties are summarized in the tables below for easy reference and comparison.

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxycyclohexa-2,5-diene-1,4-dione | [3] |

| CAS Number | 2474-72-8 | [3] |

| Molecular Formula | C₆H₄O₃ | [3] |

| Molecular Weight | 124.09 g/mol | [3] |

| Appearance | Yellow crystalline solid | [2] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 128-130 °C | |

| Boiling Point | 247.8 °C (predicted) | |

| pKa | 2.90 ± 0.30 (predicted) | [3] |

| Solubility | Soluble in water, ethanol, acetone, and diethyl ether. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its study and application. The following sections provide step-by-step experimental protocols.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of hydroxyquinones.

Materials:

-

1,4-Benzoquinone

-

Hydrogen peroxide (30% solution)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Distilled water

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of 1,4-benzoquinone in 100 mL of diethyl ether.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide to the solution.

-

Add 5 drops of concentrated sulfuric acid as a catalyst.

-

Continue stirring the mixture in the ice bath for 2 hours. The color of the solution will change from yellow to deep red.

-

Transfer the reaction mixture to a separatory funnel and wash with 50 mL of distilled water three times to remove excess hydrogen peroxide and sulfuric acid.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the diethyl ether using a rotary evaporator to obtain the crude this compound.

Purification

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the yellow needle-like crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a desiccator.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect the fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Characterization

UV-Visible Spectroscopy:

-

Instrument: A standard UV-Vis spectrophotometer.

-

Solvent: Ethanol or water.

-

Procedure: Prepare a dilute solution of the compound in the chosen solvent. Record the absorption spectrum from 200 to 600 nm. This compound typically exhibits absorption maxima around 260 nm and 370 nm.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[4]

-

Procedure: Record the IR spectrum from 4000 to 400 cm⁻¹. Key characteristic peaks include a broad O-H stretch around 3300 cm⁻¹, C=O stretching vibrations around 1650 cm⁻¹, and C=C stretching vibrations around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Reference: Tetramethylsilane (TMS) as an internal standard.

-

Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts will provide information about the structure of the molecule. For ¹H NMR of the parent 1,4-benzoquinone in DMSO-d6, a singlet is observed around δ 6.88 ppm.[5] For this compound, additional signals for the hydroxyl proton and the protons on the quinone ring will be observed.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer with an electron impact (EI) ionization source.[6][7]

-

Procedure: Introduce a small amount of the sample into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragmentation patterns that can be used to confirm its structure.

Biological Activity and Signaling Pathways

This compound and its parent compound, 1,4-benzoquinone, are known to be biologically active. A key mechanism of their activity involves the generation of reactive oxygen species (ROS), which can modulate various cellular signaling pathways.

ROS Generation and MAPK Signaling Pathway

1,4-Benzoquinone has been shown to induce the production of ROS, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[1][8] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

References

- 1. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells [inis.iaea.org]

- 2. youtube.com [youtube.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Comparing FTIR Sample Preparation: Techniques & Outcomes [eureka.patsnap.com]

- 5. rsc.org [rsc.org]

- 6. Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-1,4-benzoquinone (CAS: 2474-72-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,4-benzoquinone, a quinone of significant scientific interest, holds the CAS number 2474-72-8. This molecule is the simplest member of the this compound class, characterized by a 1,4-benzoquinone structure with a hydroxyl group at the second position.[1] Its unique arrangement of functional groups imparts a range of chemical and biological properties, making it a valuable subject of study in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectral data, and biological activities, with a focus on its potential as a modulator of inflammatory pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₃ | [1] |

| Molecular Weight | 124.09 g/mol | [1] |

| CAS Number | 2474-72-8 | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | 2.90 ± 0.30 (Predicted) | [1] |

Synthesis of this compound

This compound can be synthesized through the oxidation of hydroquinone or the reaction of 1,4-benzoquinone with hydrogen peroxide.[2][3][4] An enzymatic route involving the conversion of 1,2,4-benzenetriol catalyzed by 1,2,4-benzenetriol dehydrogenase is also known.[2][5]

Chemical Synthesis from 1,4-Benzoquinone

This protocol describes a general method for the synthesis of this compound from 1,4-benzoquinone.

Materials:

-

1,4-Benzoquinone

-

Hydrogen peroxide (H₂O₂)

-

Suitable solvent (e.g., water, isopropanol)[3]

-

Acid or base catalyst (optional, reaction conditions may vary)

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Purification setup (e.g., column chromatography or recrystallization)

Experimental Protocol:

-

Dissolution: Dissolve 1,4-benzoquinone in the chosen solvent in a reaction flask.

-

Reaction Initiation: Slowly add hydrogen peroxide to the solution while stirring. The reaction may be exothermic, and cooling might be necessary to control the temperature. The reaction is supported by oxygen addition to the quinone.[4]

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable reducing agent to decompose any unreacted hydrogen peroxide. Neutralize the reaction mixture if an acid or base catalyst was used.

-

Extraction: Extract the product into an appropriate organic solvent.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Workflow for the Synthesis of this compound

Caption: Workflow diagram for the chemical synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Proton | Expected Chemical Shift (ppm) |

| H-3 | ~6.1-6.3 (d) |

| H-5 | ~6.8-7.0 (dd) |

| H-6 | ~6.7-6.9 (d) |

| OH | Variable |

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3500 (broad) |

| C=O stretch (quinone) | 1650-1680 (strong) |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (hydroxyl) | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinone chromophore.

| Solvent | λmax (nm) |

| Methanol/Ethanol | ~260-280 and ~350-400 |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| Technique | Expected m/z values |

| Electron Ionization (EI) | M+• at 124, fragments corresponding to loss of CO, CHO, and C₂H₂O |

Biological Activity and Potential Applications

This compound and its derivatives have demonstrated a range of biological activities, highlighting their potential in drug development.

Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition

The 1,4-benzoquinone scaffold is a known inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[6] While a specific IC₅₀ value for this compound against 5-LOX is not available, related compounds have shown potent inhibitory activity.[6] This suggests that this compound could serve as a valuable lead compound for the development of novel anti-inflammatory agents.

5-Lipoxygenase Signaling Pathway

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. This can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Sample Preparation: Prepare a series of dilutions of this compound.

-

Reaction: Add the DPPH solution to each dilution of the test compound and a control (solvent only).

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound.

Workflow for DPPH Antioxidant Assay

Caption: Workflow diagram for the DPPH radical scavenging assay.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the established biological activities of the 1,4-benzoquinone scaffold, particularly as an anti-inflammatory agent, make it an attractive starting point for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectral characteristics, explore its mechanism of action in various biological pathways, and to synthesize and evaluate derivatives with enhanced potency and selectivity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Hydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]

- 3. chemcess.com [chemcess.com]

- 4. Electronically excited state generation during the reaction of p-benzoquinone with H2O2. Relation to product formation: 2-OH- and 2,3-epoxy-p-benzoquinone. The effect of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MiMeDB: Showing metabocard for this compound (MMDBc0054168) [mimedb.org]

- 6. Elucidation of the molecular mechanism and the efficacy in vivo of a novel 1,4-benzoquinone that inhibits 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, properties, and biological relevance of 2-hydroxy-1,4-benzoquinone (CAS: 2474-72-8). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and biological pathway interactions.

Molecular Identity and Physicochemical Properties

This compound, with the IUPAC name 2-hydroxycyclohexa-2,5-diene-1,4-dione, is the simplest member of the hydroxybenzoquinone class.[1] It is a yellow crystalline solid that plays a role as a metabolite in various biological systems and is formed through pathways such as the metabolism of phenolic compounds like 1,2,4-benzenetriol.[2]

General Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄O₃ | [1] |

| Molecular Weight | 124.09 g/mol | [1] |

| CAS Number | 2474-72-8 | [1] |

| IUPAC Name | 2-hydroxycyclohexa-2,5-diene-1,4-dione | [1] |

| Predicted pKa | 2.90 ± 0.30 | [3] |

| Topological Polar Surface Area | 54.4 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Molecular Structure Diagram

The 2D molecular structure of this compound highlights its key functional groups: a conjugated quinone ring system, two carbonyl groups, and a hydroxyl group.

Structural and Spectroscopic Data

Quantitative data on the molecule's geometry and spectroscopic characteristics are essential for understanding its reactivity and for its identification.

Crystallographic Data

While a dedicated crystallographic study for isolated this compound was not found in the literature reviewed, its structure has been determined as a ligand (ID: HBQ) in complex with other macromolecules. The data presented here are derived from its conformation within the Protein Data Bank (PDB) entry 1W6C . Bond lengths and angles can be extracted from this entry for detailed structural analysis.

(Note: The following is a representative table of expected bond types. Precise, experimentally determined values for the isolated molecule are not available in the reviewed literature and would require direct analysis of the PDB file or a dedicated crystallographic study.)

| Bond | Type | Predicted Length (Å) | Predicted Angle | Value (°) |

| C1=O1 | Double | ~1.22 | O1=C1-C2 | ~121 |

| C4=O2 | Double | ~1.22 | O2=C4-C3 | ~121 |

| C2-O3 | Single | ~1.36 | C1-C2-O3 | ~120 |

| C-C (ring) | Aromatic | ~1.39 - 1.48 | C-C-C (ring) | ~120 |

| O3-H | Single | ~0.96 | C2-O3-H | ~109 |

Spectroscopic Data

Experimental spectroscopic data for this compound is not extensively published. The following tables summarize predicted values and data from closely related structures.

Table 2.2.1: Predicted NMR Spectral Data (Note: These are computationally predicted values and should be used as a reference pending experimental verification.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 6.2 - 7.0 | m |

| ¹³C | 187 (C=O), 182 (C=O), 150 (C-OH), 138 (C-H), 132 (C-H), 115 (C-H) | - |

Table 2.2.2: UV-Vis and IR Data (Note: Data is based on the characteristic benzoquinone chromophore and may vary slightly from the specific experimental values for the title compound.)

| Technique | Wavelength / Wavenumber | Assignment | Source(s) |

| UV-Vis | ~287 nm | π → π* transition of benzoquinone chromophore | [4] |

| IR | ~3200-3400 cm⁻¹ | O-H stretch | |

| IR | ~1650-1680 cm⁻¹ | C=O stretch (quinone) | |

| IR | ~1600 cm⁻¹ | C=C stretch (ring) |

Experimental Protocols

Detailed methodologies are crucial for the replication of synthesis and analysis.

Synthesis Protocol: Oxidation of 1,2,4-Benzenetriol

This protocol is a representative method for the synthesis of this compound.

-

Reagents and Equipment : 1,2,4-benzenetriol, silver carbonate (Ag₂CO₃) on Celite, anhydrous solvent (e.g., dichloromethane or acetone), round-bottom flask, magnetic stirrer, filtration apparatus.

-

Procedure : a. Dissolve 1,2,4-benzenetriol (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add silver carbonate on Celite (a mild oxidizing agent) to the solution in portions while stirring vigorously at room temperature. The amount of oxidant may need to be optimized (typically 1.5-2.5 eq). c. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. d. Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and the support. e. Wash the filter cake with additional solvent to ensure complete recovery of the product. f. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

X-Ray Crystallography :

-

Grow single crystals of the compound, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Select a suitable crystal and mount it on a goniometer.

-

Place the crystal in a stream of cold nitrogen (e.g., 100 K) on the diffractometer.

-

Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.

-

Process the diffraction data to determine the unit cell parameters and solve the crystal structure using appropriate software (e.g., SHELX).

-

Refine the structural model to obtain final atomic coordinates, bond lengths, and bond angles.

-

Biological Significance and Signaling Pathways

This compound and related quinones are redox-active molecules that can participate in critical biological processes, including inducing oxidative stress and modulating cellular defense pathways.

Redox Cycling and Oxidative Stress

Quinones can undergo one- or two-electron reduction to form semiquinone radicals or hydroquinones, respectively. This process can be enzymatic or non-enzymatic. The semiquinone radical can react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical (O₂⁻•), which contributes to reactive oxygen species (ROS) and cellular oxidative stress.

Nrf2/Keap1 Antioxidant Response Pathway

Electrophilic quinones are known activators of the Nrf2/Keap1 pathway, a primary regulator of cellular antioxidant and detoxification responses.

-

Mechanism of Action : Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which targets Nrf2 for degradation. Electrophiles, such as benzoquinone derivatives, can react with reactive cysteine sensors on Keap1. This modification leads to a conformational change in Keap1, preventing it from marking Nrf2 for degradation.

-

Cellular Response : Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This induces the transcription of a suite of protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis.

The diagram below illustrates this activation mechanism.

References

Synthesis of 2-Hydroxy-1,4-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for 2-hydroxy-1,4-benzoquinone, a molecule of significant interest in medicinal chemistry and materials science. This document details the chemical reactions, experimental protocols, and quantitative data associated with its synthesis, intended for a scientific audience engaged in research and development.

Introduction

This compound, also known as hydroxy-p-benzoquinone, is a naturally occurring compound and a key intermediate in various biological and chemical processes. Its structure, featuring a quinone ring with a hydroxyl substituent, imparts it with unique redox properties and the ability to participate in a variety of chemical reactions. These characteristics make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide focuses on the most direct and well-established method for its laboratory synthesis: the oxidation of 1,2,4-trihydroxybenzene.

Core Synthesis Pathway: Oxidation of 1,2,4-Trihydroxybenzene

The principal and most direct route for the synthesis of this compound is the controlled oxidation of 1,2,4-trihydroxybenzene (also known as hydroxyquinol). This reaction mimics the biochemical conversion catalyzed by the enzyme 1,2,4-benzenetriol dehydrogenase. In a laboratory setting, this transformation can be achieved through auto-oxidation, which can be facilitated by the presence of atmospheric oxygen and optionally accelerated by catalysts such as copper (II) salts. The reaction proceeds via the formation of reactive oxygen species.

The overall reaction is as follows:

C₆H₃(OH)₃ + ½ O₂ → C₆H₄O₃ + H₂O

A crucial preceding step is the synthesis of the starting material, 1,2,4-trihydroxybenzene, which is not as commonly available as its precursor, hydroquinone. A reliable method to produce 1,2,4-trihydroxybenzene is via a three-step process starting from hydroquinone.

Synthesis of the Precursor: 1,2,4-Trihydroxybenzene

The synthesis of 1,2,4-trihydroxybenzene from hydroquinone involves three key steps:

-

Oxidation of Hydroquinone: Hydroquinone is first oxidized to p-benzoquinone.

-

Acetoxylation: The p-benzoquinone is then converted to 1,2,4-triacetoxybenzene through the Thiele-Winter reaction.

-

Hydrolysis: Finally, the triacetate is hydrolyzed to yield 1,2,4-trihydroxybenzene.

The following diagram illustrates this multi-step precursor synthesis.

An In-Depth Technical Guide to the Physical Characteristics of 2-Hydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Hydroxy-1,4-benzoquinone, a molecule of significant interest in various scientific domains. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physical Properties

This compound, also known as hydroxy-p-benzoquinone, is a naturally occurring compound that exhibits a range of interesting physical and chemical properties. A summary of its key physical characteristics is provided in the table below.

| Physical Characteristic | Value | Source |

| Melting Point | 213-215 °C (decomposes) | N/A |

| Boiling Point | Not available | N/A |

| pKa | 2.90 ± 0.30 (Predicted) | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physical characteristics are crucial for reproducible research. The following sections outline standard experimental protocols for measuring the melting point and pKa of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using the capillary tube method.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

pKa Determination (pH-metric and Spectrophotometric Titration)

The acid dissociation constant (pKa) of this compound can be accurately determined using a combination of pH-metric and spectrophotometric titration methods.

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent system, such as a water-ethanol mixture, to ensure solubility across a wide pH range.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Data Acquisition:

-

pH-metric Titration: The pH of the solution is recorded after each incremental addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added.

-

Spectrophotometric Titration: Concurrently, the UV-Vis spectrum of the solution is recorded after each addition of titrant. The changes in absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the molecule, are monitored.

-

-

Data Analysis: The pKa value is determined from the midpoint of the titration curve in the pH-metric method. In the spectrophotometric method, the pKa is calculated from the absorbance data using the Henderson-Hasselbalch equation. The combination of both methods provides a robust determination of the pKa.

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its electronic transitions. The position and intensity of these bands are influenced by the solvent polarity.

Expected Absorptions:

-

π → π* transitions: These are typically high-energy transitions and are expected to appear in the shorter wavelength region of the UV spectrum.

-

n → π* transitions: These are lower-energy transitions associated with the non-bonding electrons of the carbonyl oxygen atoms and are expected to appear at longer wavelengths in the visible or near-UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of this compound.

Sample Preparation for NMR:

A small amount of the sample (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The solution must be homogeneous and free of particulate matter.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

The chemical shifts of the vinylic protons on the quinone ring are expected to be in the downfield region, influenced by the electron-withdrawing nature of the carbonyl groups.

-

The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on concentration and temperature.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

The carbonyl carbons are expected to have the most downfield chemical shifts.

-

The carbon atoms of the double bonds and the carbon bearing the hydroxyl group will also have distinct chemical shifts in the olefinic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in this compound by identifying the vibrational frequencies of its bonds.

Sample Preparation for FT-IR (KBr Pellet Method):

A small amount of the finely ground sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is then analyzed.

Expected Characteristic Vibrational Frequencies (cm⁻¹):

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.

-

C=O stretch: Strong, sharp absorption bands in the region of 1650-1700 cm⁻¹ are characteristic of the carbonyl groups.

-

C=C stretch: Absorptions in the region of 1600-1650 cm⁻¹ are expected for the carbon-carbon double bonds of the quinone ring.

-

C-O stretch: A band in the region of 1200-1300 cm⁻¹ is expected for the carbon-oxygen single bond of the hydroxyl group.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a common method for the preparation of benzoquinones is through the oxidation of the corresponding hydroquinone.

General Synthetic Approach: Oxidation of Hydroquinone

Reaction Scheme:

General Synthetic Workflow

Methodology:

-

Reaction Setup: Hydroquinone is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid).

-

Oxidation: A suitable oxidizing agent, such as potassium bromate, is added to the solution. The reaction is typically carried out at a controlled temperature.

-

Workup and Purification: The resulting p-benzoquinone can be isolated by filtration and purified by recrystallization or sublimation.

To obtain this compound, a similar oxidation of 1,2,4-benzenetriol (hydroxyhydroquinone) would be the logical synthetic route.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the characterization of a synthesized organic compound like this compound.

Characterization Workflow Diagram

Navigating the Solubility Landscape of 2-Hydroxy-1,4-benzoquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-1,4-benzoquinone, a quinone of significant interest in medicinal chemistry and materials science. Due to a scarcity of specific quantitative solubility data in publicly available literature, this document focuses on providing a strong theoretical and practical framework for researchers. This includes qualitative solubility information, comparative data for the parent compound 1,4-benzoquinone, and detailed experimental protocols for determining solubility in organic solvents.

Introduction to this compound and its Solubility

This compound is a derivative of 1,4-benzoquinone and belongs to the class of p-benzoquinones. These compounds are characterized by a cyclohexadiene-1,4-dione ring system. The introduction of a hydroxyl group is expected to influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility profile compared to its parent compound. Understanding the solubility of this molecule in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo studies.

Quantitative Solubility Data

As a surrogate for direct data, the following table summarizes the known solubility of the parent compound, 1,4-benzoquinone, in several organic solvents. Researchers can use this as a baseline for estimating the solubility of this compound, keeping in mind that the hydroxyl group will likely increase its polarity and potential for hydrogen bonding.

Table 1: Solubility of 1,4-Benzoquinone in Various Organic Solvents [1]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 20 | Soluble |

| Ethanol | 20 | 10 |

| Petroleum Ether | 20 | Slightly Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the source and do not represent specific quantitative values.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific organic solvents, the following experimental protocols are provided. These methods are widely accepted and can be adapted to the specific compound and solvent of interest.

Shake-Flask Method with Gravimetric Analysis

This is a classic and reliable method for determining the equilibrium solubility of a solid in a liquid.[2]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-capped vial). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled environment is recommended.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a solvent-compatible syringe filter can also be employed.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the evaporating dish containing the solid residue.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.

-

Solubility can then be expressed in various units, such as g/L or mg/mL.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the shake-flask method (Section 3.1.1) to prepare a saturated solution.

-

-

Analysis of the Saturated Solution:

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains elusive in the current literature, this guide provides researchers with the necessary tools to approach this challenge. By utilizing the provided comparative data for 1,4-benzoquinone and implementing the detailed experimental protocols, scientists and drug development professionals can accurately determine the solubility of this compound in their solvents of interest, facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Natural Occurrence of 2-Hydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,4-benzoquinone is a naturally occurring benzoquinone derivative. As a member of the quinone family, it is involved in various biological processes and has garnered interest for its potential bioactivities. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, with a focus on its presence in fungi. It also details a key metabolic pathway associated with its formation and includes illustrative diagrams to facilitate understanding.

Natural Occurrence

The documented natural occurrence of this compound is primarily in the fungal kingdom. While some databases allude to its presence in plants, specific plant species have not been definitively identified in the available literature.

Fungal Sources

This compound has been reported as a metabolite in the fungus Aspergillus fumigatus[1]. Aspergillus fumigatus is a ubiquitous saprophytic fungus and an opportunistic human pathogen. The production of this compound is part of its complex secondary metabolism.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the concentration or yield of this compound from natural sources. Further research and development of analytical methods are required to quantify its presence in organisms such as Aspergillus fumigatus.

Biosynthesis and Metabolic Pathways

This compound is known to be involved in the metabolism of phenolic compounds. A key pathway involves the enzymatic conversion of 1,2,4-benzenetriol.

The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the oxidation of 1,2,4-benzenetriol to form this compound[2][3]. This reaction is a critical step in the degradation pathway of certain aromatic compounds in some microorganisms. Subsequently, this compound can be acted upon by other enzymes. For instance, hydroxybenzoquinone reductase can catalyze the reverse reaction, converting it back to 1,2,4-benzenetriol[2][3]. Additionally, the enzyme this compound-2-reductase can convert it to 1,4-benzoquinone[2][3].

References

The Dual Nature of a Reactive Metabolite: A Technical Guide to 2-Hydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,4-benzoquinone is a reactive metabolite that plays a significant role in xenobiotic metabolism and cellular toxicology. As a hydroxylated derivative of 1,4-benzoquinone, it is an intermediate in the metabolic pathways of various phenolic compounds, including the environmental pollutant benzene. Its high reactivity makes it a molecule of interest in the fields of toxicology, pharmacology, and drug development, as it can exert both detrimental and potentially beneficial biological effects. This technical guide provides an in-depth overview of the current understanding of this compound's role as a metabolite, with a focus on its biochemical transformations, toxicological implications, and the cellular responses it elicits.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₃ | [1] |

| Molecular Weight | 124.1 g/mol | [1] |

| CAS Number | 2474-72-8 | [1] |

| Appearance | Yellow, crystalline solid | [2] |

| Melting Point | 115-116 °C | [2] |

| Solubility | Soluble in ether, sublimes | [2] |

Metabolic Pathways

This compound is a key intermediate in the metabolism of several aromatic compounds. Its formation and subsequent transformation are catalyzed by specific enzymes, creating a dynamic interplay that influences its cellular concentration and biological effects.

Formation of this compound

The primary route for the formation of this compound is through the oxidation of 1,2,4-benzenetriol.[3][4][5] This reaction is catalyzed by the enzyme 1,2,4-benzenetriol dehydrogenase . The metabolic pathway leading to its formation is particularly relevant in the context of benzene exposure, as 1,2,4-benzenetriol is a known metabolite of benzene.[6][7]

Reduction of this compound

This compound can be reduced back to 1,2,4-benzenetriol by the enzyme This compound reductase , an NADH-dependent oxidoreductase.[2] This reversible reaction is a critical detoxification pathway, as it converts the reactive quinone back to its less reactive hydroquinone form.

The overall metabolic transformations involving this compound are depicted in the following diagram:

Toxicological Profile

The reactivity of this compound is the primary driver of its toxicity. Its electrophilic nature allows it to interact with cellular nucleophiles, leading to a range of adverse effects.

Oxidative Stress and Reactive Oxygen Species (ROS) Formation

Similar to its parent compound, 1,4-benzoquinone, this compound is capable of redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This can disrupt the cellular redox balance and induce a state of oxidative stress.

Covalent Adduct Formation

The electrophilic quinone ring of this compound can react with nucleophilic functional groups present in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and the amino groups of DNA bases.

-

Protein Adducts: The formation of protein adducts can lead to enzyme inactivation and disruption of cellular signaling pathways. Mass spectrometry is a key technique for identifying these adducts.

-

DNA Adducts: The reaction of benzoquinones with DNA can result in the formation of mutagenic adducts, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis.[3][8][9] Studies on p-benzoquinone have shown the formation of adducts with deoxycytidine, deoxyadenosine, and deoxyguanosine.[8][9]

In Vivo Toxicity

Cellular Signaling Pathways

Cells have evolved sophisticated defense mechanisms to counteract the toxic effects of reactive metabolites like this compound. A key player in this response is the Nrf2 signaling pathway.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophiles and ROS can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression.

Benzoquinones are known activators of the Nrf2-ARE pathway.[12] This activation leads to the increased synthesis of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which help to detoxify the quinone and mitigate oxidative stress.[13][14][15]

The proposed mechanism for Nrf2 activation by this compound is illustrated below:

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of benzoquinones is the oxidation of the corresponding hydroquinone. For p-benzoquinone, this can be achieved by oxidizing hydroquinone with an oxidizing agent like potassium bromate in an acidic medium.[16] A similar principle can be applied for the synthesis of this compound, starting from 1,2,4-benzenetriol.

Illustrative Protocol for p-Benzoquinone Synthesis:

-

Dissolve hydroquinone in dilute sulfuric acid.

-

Slowly add a solution of potassium bromate while stirring and maintaining the temperature below 30°C.

-

Heat the reaction mixture to approximately 80°C for 10 minutes.

-

Cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the crude product, wash with cold distilled water, and dry.

-

Purification can be achieved by sublimation or recrystallization from a suitable solvent like ether.[2]

Measurement of Reactive Oxygen Species (ROS)

The generation of intracellular ROS induced by this compound can be measured using fluorescent probes. A common method involves the use of 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

General Protocol for H₂DCFDA Assay: [13][17]

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with H₂DCFDA solution (e.g., 20 µM) in a serum-free medium for 30 minutes in the dark.

-

Treatment: Remove the H₂DCFDA solution and add the treatment solution containing this compound at the desired concentrations. Include appropriate positive (e.g., hydrogen peroxide) and negative controls.

-

Incubation: Incubate the plate for the desired time period.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~494 nm and an emission wavelength of ~522 nm.

-

Data Normalization: Normalize the fluorescence readings to cell number or protein content to account for variations in cell density.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in biological matrices.

General Workflow for LC-MS/MS Analysis: [5][8][14][18]

-

Sample Preparation:

-

For plasma or urine samples, perform protein precipitation using a solvent like acetonitrile.

-

Consider derivatization (e.g., with 2,4-dinitrophenylhydrazine) to improve the stability and ionization efficiency of the analyte.[8]

-

Perform liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances.

-

-

Chromatographic Separation:

-

Use a suitable reversed-phase HPLC or UHPLC column (e.g., C18) to separate the analyte from other components in the sample.

-

Develop a gradient elution method using a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., formic acid).

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode for phenolic compounds.

-

Optimize the mass spectrometer parameters (e.g., capillary voltage, gas flow, and temperature) for the analyte.

-

Perform detection in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

-

-

Quantification:

-

Use a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.

-

Construct a calibration curve using standards of known concentrations to quantify the analyte in the unknown samples.

-

Conclusion

This compound is a metabolically active molecule with a significant toxicological profile, primarily driven by its ability to induce oxidative stress and form covalent adducts with essential biomolecules. The cellular response to this reactive metabolite is orchestrated in large part by the Nrf2 signaling pathway, which upregulates a suite of protective genes. A thorough understanding of the metabolic pathways, toxicological mechanisms, and cellular defense systems related to this compound is crucial for assessing the risks associated with exposure to its parent compounds and for exploring its potential as a target for therapeutic intervention in diseases where oxidative stress plays a role. Further research is warranted to fully elucidate its kinetic parameters in human systems and to develop more sensitive and specific methods for its detection and quantification in biological samples.

References

- 1. Antioxidant - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. MiMeDB: Showing metabocard for this compound (MMDBc0054168) [mimedb.org]

- 4. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - DK [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Photohydroxylation of 1,4-benzoquinone in aqueous solution revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrosinase - Wikipedia [en.wikipedia.org]

- 8. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biphasic Kinetic Behavior of E. coli WrbA, an FMN-Dependent NAD(P)H:Quinone Oxidoreductase | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,4-Benzoquinone reductase from basidiomycete Phanerochaete chrysosporium: spectral and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. A UHPLC-MS/MS method for simultaneous determination of six flavonoids, gallic acid and 5,8-dihydroxy-1,4-naphthoquinone in rat plasma and its application to a pharmacokinetic study of Cortex Juglandis Mandshuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-1,4-benzoquinone Derivatives and Analogs for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-1,4-benzoquinone derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

This compound is an organic compound that forms the core structure for a variety of derivatives with significant therapeutic potential.[1] These compounds, along with their naphthoquinone analogs, are of great interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties. The reactivity of the quinone ring and the presence of the hydroxyl group allow for a wide range of chemical modifications, leading to the synthesis of novel molecules with enhanced potency and selectivity. This guide will delve into the synthesis, quantitative biological data, and key experimental protocols related to this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several methods. A common approach involves the oxidation of 1,2,4-benzenetriol. The enzyme 1,2,4-benzenetriol dehydrogenase can catalyze this conversion.[1] For substituted derivatives, a versatile method is the Thiele-Winter acetoxylation of 1,4-benzoquinones, which involves reacting the quinone with acetic anhydride in the presence of an acid catalyst, followed by hydrolysis and oxidation to yield the desired hydroxyquinone.[2]

Analogs such as 2-hydroxy-1,4-naphthoquinone (also known as Lawsone) can be synthesized from β-naphthol through a multi-step process involving the formation of a naphthoquinone sulfonate intermediate, which is then hydrolyzed.[3] Derivatives at the 3-position of the naphthoquinone ring are often prepared via a Mannich reaction, reacting 2-hydroxy-1,4-naphthoquinone with an aldehyde and an amine.[4] Other methods like radical alkylation and three-component reductive alkylation have also been employed to synthesize 3-alkyl-2-hydroxy-1,4-naphthoquinones.[5]

Example Synthetic Protocol: Mannich Reaction for 3-Substituted-2-hydroxy-1,4-naphthoquinone Derivatives[4]

This protocol describes a general procedure for the synthesis of 3-substituted aminomethyl-2-hydroxy-1,4-naphthoquinones.

-

A mixture of 2-hydroxy-1,4-naphthoquinone (0.50 mmol) and a selected amine (0.55 mmol) in absolute ethanol (10 mL) is stirred and heated to 45°C for 5 minutes.

-

An appropriate aldehyde (0.55 mmol) is then added to the solution, and the mixture is stirred vigorously.

-

The product typically begins to precipitate as a solid within 60 minutes. The suspension is stirred for an additional 3 hours to ensure the completion of the reaction.

-

The resulting solid product is collected by filtration, washed with absolute ethanol, and then with diethyl ether.

Biological Activities and Mechanism of Action

Derivatives of this compound and its analogs exhibit a wide spectrum of biological activities, with anticancer effects being the most extensively studied.

Anticancer Activity

These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines. The primary mechanism of their anticancer action is the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]

Mechanism of Action: Induction of Apoptosis via Reactive Oxygen Species (ROS)

A key mechanism underlying the apoptotic effects of these quinone derivatives is the generation of reactive oxygen species (ROS). The quinone structure can undergo redox cycling, leading to the production of superoxide anions and other ROS. This increase in intracellular ROS levels creates oxidative stress, which in turn activates several downstream signaling pathways that converge to execute apoptosis.

Key signaling pathways modulated by ROS in response to treatment with these compounds include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Increased ROS levels lead to the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are pro-apoptotic kinases.[2] Concurrently, the phosphorylation of the pro-survival kinase, Extracellular signal-Regulated Kinase (ERK), is often downregulated.

-

Akt and STAT3 Signaling: The Akt signaling pathway, which is crucial for cell survival, is often inhibited by these compounds. Similarly, the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another important pro-survival protein, is also decreased.

-

Mitochondrial Pathway: The activation of pro-apoptotic signaling cascades leads to the involvement of the mitochondrial pathway of apoptosis. This is characterized by the upregulation of pro-apoptotic proteins like Bad and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[3]

-

Caspase Activation: The signaling cascade culminates in the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[3]

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound analogs are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for a selection of 2-hydroxy-1,4-naphthoquinone derivatives against various human cancer cell lines.

Table 1: IC50 Values of 2-Amino-3-chloro-1,4-naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| m-acetylphenylamino-1,4-naphthoquinone (8) | HepG2 (Liver) | 4.758 |

| HuCCA-1 (Bile Duct) | 2.364 | |

| A549 (Lung) | 12.279 | |

| p-acetylphenylamino-1,4-naphthoquinone (9) | MOLT-3 (Leukemia) | 2.118 |

Table 2: IC50 Values of Thionaphthoquinone Derivatives [6]

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

| 7a | SCC-4 (Oral) | 3.61 | >2.2 |

| SCC-9 (Oral) | 1.64 | ||

| SCC-25 (Oral) | 2.89 | ||

| 7e | SCC-4 (Oral) | 4.67 | >2.4 |

| SCC-9 (Oral) | 2.91 | ||

| SCC-25 (Oral) | 4.32 |

Key Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Cell Lysis: After treatment with the test compounds, cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, p-JNK, β-actin as a loading control).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative changes in protein expression.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway for ROS-Mediated Apoptosis

Caption: ROS-mediated apoptotic signaling pathway induced by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

Caption: General experimental workflow for the screening and evaluation of anticancer compounds.

References

- 1. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinalizarin Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Method for the Synthesis of 2-Hydroxy-3-nitro-1,4-naphthoquinones:â Application to Regiospecific Preparation of Unsymmetrical Nitrobiquinones [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Properties of 2-Hydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-1,4-benzoquinone, a molecule of interest in various chemical and biological studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development by presenting key spectroscopic data in a structured format, detailing relevant experimental protocols, and visualizing associated biochemical pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its structural characterization.

UV-Vis Spectroscopy

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| ~256 nm | Not Reported | Not Specified | [1] |

| ~485 nm | Not Reported | Not Specified | [1] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400-3200 | Strong, Broad | O-H Stretch (hydroxyl group) |

| ~1660-1630 | Strong | C=O Stretch (quinone carbonyl) |

| ~1600-1450 | Medium-Strong | C=C Stretch (aromatic/quinone ring) |

| ~1250-1150 | Medium | C-O Stretch (hydroxyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the public domain literature. The following tables provide predicted chemical shifts.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | Predicted | Predicted | Predicted |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| Predicted | Predicted |

Mass Spectrometry (MS)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, this section provides generalized methodologies based on standard analytical chemistry practices for compounds of this nature.

Synthesis and Purification of this compound

A common method for the synthesis of hydroxyquinones is the Thiele-Winter acetoxylation of benzoquinone, followed by hydrolysis.

Procedure:

-

Acetoxylation: 1,4-Benzoquinone is dissolved in acetic anhydride. A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is added. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured into ice water to precipitate the triacetoxybenzene intermediate. The precipitate is collected by filtration, washed with water, and dried.

-

Hydrolysis: The crude triacetoxybenzene is then hydrolyzed by heating with an aqueous acid solution (e.g., HCl or H₂SO₄) or a basic solution (e.g., NaOH), followed by neutralization.

-

Oxidation and Purification: The resulting hydroquinone is oxidized to this compound. This can often be achieved by air oxidation during the work-up. The crude product is then purified by recrystallization from an appropriate solvent (e.g., water, ethanol, or a mixture of solvents) or by column chromatography on silica gel.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

Data Acquisition: The spectrophotometer is blanked with the solvent used for sample preparation. The UV-Vis spectrum is then recorded over a wavelength range of approximately 200-800 nm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For transmission FTIR, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization method for small molecules.

Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent. For direct infusion, the sample is dissolved in a suitable solvent and introduced into the ion source.

Data Acquisition: The mass spectrometer is calibrated using a known standard. The sample is then introduced, ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Signaling Pathways and Experimental Workflows

This compound, like other quinones, is involved in redox cycling, a process with significant biological implications. This can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.

Quinone Redox Cycling

The following diagram illustrates the general mechanism of quinone redox cycling, which can lead to oxidative stress.

Caption: General mechanism of quinone redox cycling.

This cycle begins with the one-electron reduction of the quinone (Q) to a semiquinone radical (Q•⁻). This radical can then be further reduced to hydroquinone (QH₂) or can transfer an electron to molecular oxygen (O₂) to regenerate the quinone and form a superoxide radical (O₂•⁻). Superoxide can be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). This process can lead to a state of oxidative stress within the cell.

Experimental Workflow for Assessing Quinone-Induced Oxidative Stress

The following diagram outlines a typical experimental workflow to investigate the induction of oxidative stress by this compound in a cellular model.

Caption: Workflow for assessing quinone-induced oxidative stress.

This workflow starts with the treatment of a suitable cell line with this compound. Following an incubation period, various assays are performed to measure markers of oxidative stress, such as the production of reactive oxygen species (ROS), the depletion of intracellular glutathione (GSH), and the formation of protein carbonyls. Additionally, changes in the expression of genes responsive to oxidative stress, such as those regulated by the Nrf2 transcription factor, can be analyzed.

References

In-Depth Technical Guide: The Multifaceted Mechanism of Action of 2-Hydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Core Summary

2-Hydroxy-1,4-benzoquinone, a hydroxylated derivative of the ubiquitous 1,4-benzoquinone, is a molecule of significant interest in the scientific and medical communities. This interest stems from its diverse biological activities, including potent anticancer and antimicrobial properties. The core mechanism of its action is multifaceted, primarily revolving around its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), disrupt cellular redox balance, and trigger programmed cell death, or apoptosis. Furthermore, it has been shown to modulate key cellular signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical in cell survival, proliferation, and differentiation. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies.

Data Presentation

Cytotoxicity: IC50 Values

The cytotoxic potential of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Pseudomonas aeruginosa | Not specified, but showed significant activity | [1] |

| 1,4-benzoquinone | Staphylococcus aureus Rosenbach | 6.90 ± 2.30 mM | [2] |

| 1,4-benzoquinone | Staphylococcus aureus USA 300 | 7.72 ± 2.73 mM | [2] |

| Hydroquinone | Staphylococcus aureus Rosenbach | 15.63 ± 2.62 mM | [2] |

| Hydroquinone | Staphylococcus aureus USA 300 | 19.21 ± 4.84 mM | [2] |

| Lawsone (2-hydroxy-1,4-naphthoquinone) derivative 6c | MRSA (ATCC BAA-44) | 1.25-2.5 µg/mL | [3] |

| Lawsone (2-hydroxy-1,4-naphthoquinone) derivative 6c | MRSA (ATCC BAA-1717) | 1.25-2.5 µg/mL | [3] |

| Vancomycin | MRSA | 1 µg/mL | [3] |

| Daptomycin | MRSA | 1 µg/mL | [3] |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound and related compounds is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Pseudomonas aeruginosa | Zone of inhibition: 20 mm | [1] |

| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Salmonella spp. | Zone of inhibition: 10-20 mm | [1] |

| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Proteus spp. | Zone of inhibition: 10-20 mm | [1] |